2,3-Dihydro-6-nitro-1,4-benzodioxin

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Researchers developing anti-inflammatory and analgesic candidates require nitroaromatic intermediates with defined regiochemistry. 2,3-Dihydro-6-nitro-1,4-benzodioxane provides the specific 6-nitro substitution essential for target receptor recognition, unlike 7-nitro isomers or non-nitrated analogs. • Direct precursor to 6-amino-1,4-benzodioxane (~84% yield), a key intermediate for α-adrenergic antagonists and 5-HT1A agonists. • HOMO-LUMO gap of 4.12 eV and hydrolase docking score of -6.8 kcal/mol enable quantitative structure-activity design. • Supplied at ≥98% purity with CoA; available from gram to bulk scale for R&D through pilot production.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 16498-20-7
Cat. No. B021120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-6-nitro-1,4-benzodioxin
CAS16498-20-7
Synonyms2,3-Dihydro-6-nitro-1,4-benzodioxin;  6-Nitro-1,4-benzodioxan; 
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
InChIKeyMQSGCURTKWHBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile & Procurement


2,3-Dihydro-6-nitro-1,4-benzodioxin (CAS 16498-20-7), also known as 6-Nitro-1,4-benzodioxane, is a bicyclic nitroaromatic heterocycle composed of a benzene ring fused to a 1,4-dioxane ring, bearing a single nitro group at the 6-position [1]. Its molecular formula is C8H7NO4, with a molecular weight of 181.15 g/mol, and it typically appears as a light yellow to white crystalline powder with a melting point in the range of 120–124 °C [2]. The compound is a versatile synthetic intermediate and scaffold in medicinal chemistry, valued for the specific electronic and steric influence of the 6-nitro substitution on the benzodioxane framework, which differentiates it from other positional isomers and non-nitrated analogs .

Why It Cannot Be Replaced


The specific placement of the nitro group on the 1,4-benzodioxane scaffold is not arbitrary; it directly governs the compound's electronic properties, reactivity profile, and biological interactions. Substituting 2,3-Dihydro-6-nitro-1,4-benzodioxin with a different positional isomer (e.g., a 7-nitro derivative) or a non-nitrated benzodioxane would fundamentally alter the molecule's HOMO-LUMO gap, charge distribution, and molecular docking behavior, leading to different or null biological activities [1]. Similarly, using a simpler nitroaromatic like nitrobenzene would eliminate the conformationally constrained dioxane ring, which is critical for specific receptor recognition and metabolic stability in medicinal chemistry contexts [2]. This guide provides quantitative evidence to support selection of the 6-nitro isomer over these potential alternatives.

Quantitative Advantages Over Alternatives


Commercial Purity Comparison

2,3-Dihydro-6-nitro-1,4-benzodioxin is commercially available from AKSci with a minimum purity specification of 99% (GC) . This is quantitatively superior to the 95-97% purity range offered by several other major suppliers (e.g., Sigma-Aldrich: 97%, Aladdin: 97%, BOC Sciences: 95%) .

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Nitration Yield Efficiency

The synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin via direct nitration of 1,4-benzodioxane proceeds with a reported yield of approximately 84% . While a direct head-to-head yield comparison for the 7-nitro isomer under identical conditions is not available in the open literature, this yield is consistent with expectations for electrophilic aromatic substitution on an activated benzodioxane ring and provides a benchmark for evaluating alternative synthetic routes or suppliers.

Process Chemistry Organic Synthesis Scale-up

In Silico Hydrolase Inhibition

Molecular docking studies of 2,3-Dihydro-6-nitro-1,4-benzodioxine (6N3DB) against a hydrolase enzyme (PDB ID not specified in abstract) yielded a binding energy of -6.8 kcal/mol, which is comparable to that of known hydrolase inhibitors and indicative of potential anti-cancer activity [1]. This value is derived from computational modeling using AutoDock and provides a quantitative benchmark for comparing the compound's affinity to other nitroaromatic ligands.

Computational Chemistry Cancer Research Drug Discovery

Corrosion Inhibition Potential

DFT calculations for 2,3-Dihydro-6-nitro-1,4-benzodioxine revealed a HOMO-LUMO energy gap (ΔE) of 4.12 eV [1]. This moderate band gap is characteristic of organic corrosion inhibitors, allowing for effective electron donation and acceptance at metal surfaces. The compound is specifically noted as an electrochemical corrosion inhibitor . While direct comparative ΔE values for other benzodioxane isomers are not provided in the same study, this quantified gap differentiates it from compounds with larger gaps (less reactive) or smaller gaps (less stable).

Materials Science Electrochemistry Corrosion Science

Research & Industrial Applications


Synthesis of 6-Amino-1,4-benzodioxane

As a primary application, 2,3-Dihydro-6-nitro-1,4-benzodioxin serves as the direct precursor to 6-amino-1,4-benzodioxane (CAS 22013-33-8) via reduction of the nitro group . The high commercial purity (up to 99%) and well-established synthetic yield (~84%) of the nitro compound ensure a reliable and efficient pathway to the corresponding amine, which is a key intermediate in the synthesis of numerous bioactive molecules, including α-adrenergic receptor antagonists and 5-HT1A agonists .

Computational Drug Discovery

The compound's well-characterized structure and favorable in silico binding energy (-6.8 kcal/mol) to a hydrolase enzyme make it a valuable scaffold for computational drug discovery programs targeting cancer . Researchers can use this quantitative docking data as a baseline to design and evaluate novel derivatives with potentially improved binding affinities and selectivity profiles.

Electrochemical Corrosion Inhibition

With a calculated HOMO-LUMO gap of 4.12 eV, 2,3-Dihydro-6-nitro-1,4-benzodioxin is positioned as an effective organic corrosion inhibitor . This property is directly applicable in the development of protective coatings for metals and in the creation of new electrochemical sensors, where its ability to donate and accept electrons at surfaces is a quantifiable advantage over less responsive molecules .

Anti-Inflammatory & Analgesic Development

The compound is explicitly utilized as a key intermediate in the development of pharmaceuticals, particularly in the anti-inflammatory and analgesic drug classes . The specific substitution pattern of the nitro group on the benzodioxane ring is critical for the desired pharmacological activity, distinguishing it from other isomers and making it a targeted building block for medicinal chemists.

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